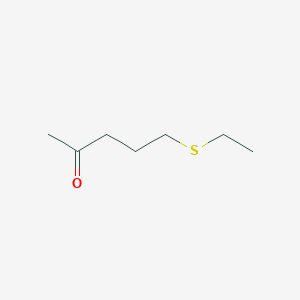
5-(Ethylsulfanyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylsulfanyl)pentan-2-one is an organic compound with the molecular formula C7H14OS It is a ketone with an ethylsulfanyl group attached to the fifth carbon of the pentan-2-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)pentan-2-one can be achieved through several methods. One common approach involves the reaction of 5-chloropentan-2-one with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfanyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the ethylsulfanyl group.
Scientific Research Applications
5-(Ethylsulfanyl)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfanyl)pentan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfanyl)pentan-2-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
5-(Propylsulfanyl)pentan-2-one: Similar structure but with a propylsulfanyl group.
5-(Butylsulfanyl)pentan-2-one: Similar structure but with a butylsulfanyl group.
Uniqueness
5-(Ethylsulfanyl)pentan-2-one is unique due to the specific length and properties of the ethylsulfanyl group, which can influence its reactivity and interactions in various chemical and biological contexts. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
Chemical Structure and Properties
5-(Ethylsulfanyl)pentan-2-one is classified as a thioether, characterized by the presence of a sulfur atom bonded to an ethyl group and a pentan-2-one moiety. Its molecular formula is C7H14OS, and it exhibits properties typical of thioether compounds, such as increased lipophilicity which can enhance its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, thioether derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MICs) for these compounds often range from 0.070 to 35.8 μM, indicating strong bactericidal properties .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated using human monocytic leukemia cell lines (THP-1). The IC50 values for related compounds indicate that increased lipophilicity correlates with enhanced anticancer activity, with some derivatives exhibiting IC50 values as low as 1.4 µM . This suggests that modifications to the compound's structure could yield derivatives with improved efficacy against cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its chemical structure. Research indicates that the presence of bulky or lipophilic substituents can enhance antimicrobial activity. For example, compounds with isopropyl or isobutyl chains have demonstrated improved efficacy against microbial strains .
Case Study 1: Antimicrobial Efficacy
In a study focused on the antimicrobial properties of thioether compounds, this compound was tested against clinical isolates of methicillin-resistant S. aureus (MRSA). The results indicated that certain structural modifications could significantly enhance its activity against resistant strains, making it a candidate for further development as an antimicrobial agent .
Case Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of various thioether derivatives on THP-1 cells. The study found that compounds similar to this compound exhibited varying degrees of cytotoxicity, with some showing promising results in inhibiting cell proliferation at low concentrations .
Research Findings Summary
Properties
CAS No. |
61224-83-7 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
5-ethylsulfanylpentan-2-one |
InChI |
InChI=1S/C7H14OS/c1-3-9-6-4-5-7(2)8/h3-6H2,1-2H3 |
InChI Key |
NUIYMTPOMVOOQW-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















